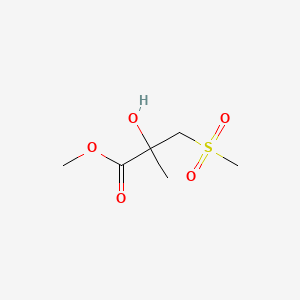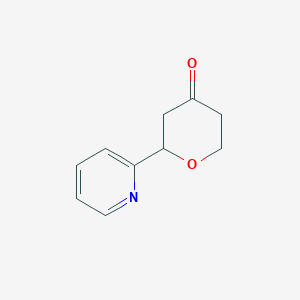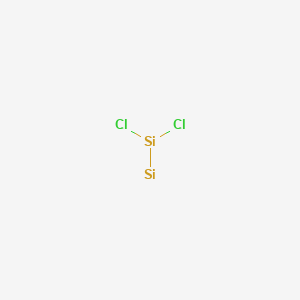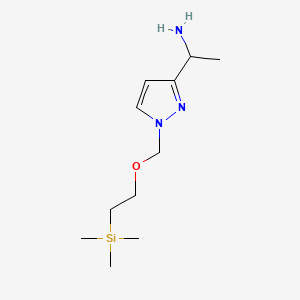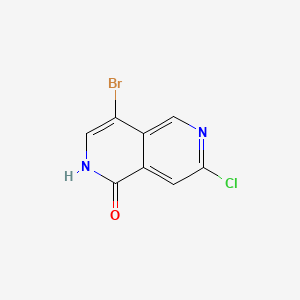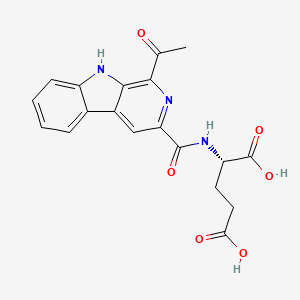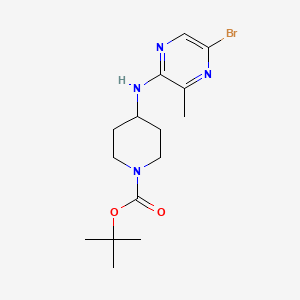
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.
Métodos De Preparación
The synthesis of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar multi-step synthesis processes, optimized for large-scale production.
Análisis De Reacciones Químicas
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as 2-methyl-3-methoxy-1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8Cl2N2O |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methoxy-3-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(11)9-7(14-10(5)12)3-6(15-2)4-13-9/h3-4H,1-2H3 |
Clave InChI |
OBKVXBPATYOKLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(C=N2)OC)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


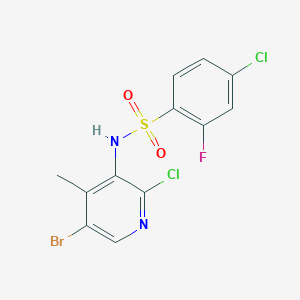
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

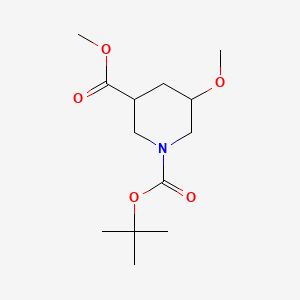
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
